molecular formula C16H21ClN2O2S B215794 Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate

Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate

Cat. No. B215794
M. Wt: 340.9 g/mol
InChI Key: KERKHZSCJRULCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine carboxylate derivatives. It is commonly known as CEP-32237 and has been studied for its potential applications in the field of neuroscience.

Scientific Research Applications

CEP-32237 has been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CEP-32237 has been studied for its potential as an antidepressant and anxiolytic agent.

Mechanism of Action

The exact mechanism of action of CEP-32237 is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This results in the inhibition of glutamate release and a reduction in excitotoxicity, which can be neuroprotective.
Biochemical and Physiological Effects:
CEP-32237 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Additionally, CEP-32237 has been shown to increase the levels of cyclic AMP response element-binding protein (CREB), which is involved in the regulation of gene expression in neurons.

Advantages and Limitations for Lab Experiments

CEP-32237 has several advantages for use in lab experiments. It is a highly selective and potent modulator of mGluR2, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, CEP-32237 has good bioavailability and can be administered orally, which makes it easy to use in animal models.
However, there are also some limitations to the use of CEP-32237 in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times to achieve the desired effect. Additionally, CEP-32237 is not very water-soluble, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on CEP-32237. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of CEP-32237 in animal models of these diseases and to investigate its potential side effects.
Another area of interest is the role of CEP-32237 in regulating synaptic plasticity. It has been shown to increase the levels of BDNF and CREB, which are important for synaptic plasticity. Further studies are needed to determine how CEP-32237 affects synaptic plasticity and how this may be relevant to its potential therapeutic applications.
Conclusion:
CEP-32237 is a promising compound that has been studied for its potential applications in the field of neuroscience. Its neuroprotective effects and potential as an antidepressant and anxiolytic agent make it an interesting target for further research. While there are some limitations to its use in lab experiments, the advantages of its selectivity and bioavailability make it a useful tool for studying the role of mGluR2 in various physiological and pathological conditions. Further research is needed to fully understand the potential of CEP-32237 in the treatment of neurodegenerative diseases and its role in regulating synaptic plasticity.

Synthesis Methods

The synthesis of CEP-32237 involves a multi-step process starting with the reaction of 4-chloro-2-methylphenylisocyanate with ethyl piperidine-3-carboxylate to form the intermediate ethyl 1-[(4-chloro-2-methylphenyl)carbamoyl]piperidine-3-carboxylate. This intermediate is then treated with hydrogen sulfide to produce the final product, ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate.

properties

Product Name

Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate

Molecular Formula

C16H21ClN2O2S

Molecular Weight

340.9 g/mol

IUPAC Name

ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate

InChI

InChI=1S/C16H21ClN2O2S/c1-3-21-15(20)12-5-4-8-19(10-12)16(22)18-14-7-6-13(17)9-11(14)2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,18,22)

InChI Key

KERKHZSCJRULCR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.